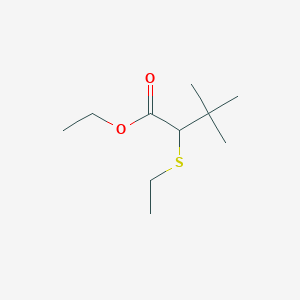
Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethylsulfanyl group attached to a butanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate can be achieved through several methods. One common approach involves the esterification of 2-(ethylsulfanyl)-3,3-dimethylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, amines, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biological processes.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate exerts its effects depends on the specific context of its use. In chemical reactions, the ethylsulfanyl group can act as a nucleophile or electrophile, participating in various transformations. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding or inhibition.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(methylsulfanyl)-3,3-dimethylbutanoate: Similar structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
Ethyl 2-(propylsulfanyl)-3,3-dimethylbutanoate: Contains a propylsulfanyl group, leading to different chemical and physical properties.
Ethyl 2-(butylsulfanyl)-3,3-dimethylbutanoate: Features a butylsulfanyl group, which may affect its reactivity and applications.
Uniqueness
Ethyl 2-(ethylsulfanyl)-3,3-dimethylbutanoate is unique due to the specific combination of its functional groups. The presence of the ethylsulfanyl group imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
62217-62-3 |
|---|---|
Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
ethyl 2-ethylsulfanyl-3,3-dimethylbutanoate |
InChI |
InChI=1S/C10H20O2S/c1-6-12-9(11)8(13-7-2)10(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
TUDSRPBMBUQGLG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)(C)C)SCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















